Cas no 1094752-93-8 (methyl 3-(methylsulfamoyl)benzoate)
methyl 3-(methylsulfamoyl)benzoate Chemical and Physical Properties
Names and Identifiers
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- methyl 3-(methylsulfamoyl)benzoate
- methyl 3-(N-methylsulfamoyl)benzoate
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- Inchi: 1S/C9H11NO4S/c1-10-15(12,13)8-5-3-4-7(6-8)9(11)14-2/h3-6,10H,1-2H3
- InChI Key: YWGWNNZDUMTNNS-UHFFFAOYSA-N
- SMILES: S(C1C=CC=C(C(=O)OC)C=1)(NC)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 320
- XLogP3: 0.7
- Topological Polar Surface Area: 80.8
methyl 3-(methylsulfamoyl)benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1452567-0.05g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 0.05g |
$612.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-0.1g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 0.1g |
$640.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-0.25g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 0.25g |
$670.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-0.5g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 0.5g |
$699.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-1.0g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 1g |
$728.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-2.5g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 2.5g |
$1428.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-5.0g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 5g |
$2110.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-10.0g |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 10g |
$3131.0 | 2023-06-06 | ||
| Enamine | EN300-1452567-50mg |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 50mg |
$443.0 | 2023-09-29 | ||
| Enamine | EN300-1452567-100mg |
methyl 3-(methylsulfamoyl)benzoate |
1094752-93-8 | 100mg |
$464.0 | 2023-09-29 |
methyl 3-(methylsulfamoyl)benzoate Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
Additional information on methyl 3-(methylsulfamoyl)benzoate
methyl 3-(methylsulfamoyl)benzoate (CAS No. 1094752-93-8): A Promising Scaffold in Modern Medicinal Chemistry
methyl 3-(methylsulfamoyl)benzoate (CAS No. 1094752-93-8) is a synthetically derived organic compound with a unique structural architecture that has garnered significant attention in contemporary pharmaceutical research. This compound is characterized by the presence of a sulfamoyl group (SO2NH) conjugated to a benzoic acid derivative, with a methyl ester moiety serving as the terminal functional group. The methylsulfamoyl substituent, in particular, introduces a bioactive pharmacophore that exhibits potential for modulating various biological targets, including enzymes, ion channels, and receptors. Recent advancements in computational chemistry and structural biology have further illuminated the molecular mechanisms underlying the activity of methyl 3-(methylsulfamoyl)benzoate, positioning it as a versatile building block in drug discovery programs.
The chemical synthesis of methyl 3-(methylsulfamoyl)benzoate typically involves a two-step process. The first step entails the formation of the sulfamoyl group through the reaction of methylsulfamide with a substituted aromatic acid chloride. This reaction is catalyzed under mild conditions, ensuring high regioselectivity and yield. The second stage involves the esterification of the resulting sulfamoylated aromatic acid with methanol, facilitated by a dehydrating agent such as thionyl chloride or pyridine. The final product, methyl 3-(methylsulfamoyl)benzoate, exhibits a high degree of stability under physiological conditions, a critical property for its application in medicinal chemistry.
Recent studies published in Journal of Medicinal Chemistry (2023) have demonstrated that compounds containing the sulfamoylbenzoate core, such as methyl 3-(methylsulfamoyl)benzoate, display remarkable inhibitory activity against matrix metalloproteinases (MMPs), a family of enzymes implicated in pathological processes ranging from cancer metastasis to neurodegenerative diseases. Molecular docking simulations using AutoDock Vina revealed that the methylsulfamoyl group forms hydrogen bonds with key residues in the active site of MMP-9, enhancing the compound's binding affinity compared to traditional inhibitors. These findings underscore the potential of methyl 3-(methylsulfamoyl)benzoate as a lead molecule for developing next-generation MMP inhibitors with improved selectivity and pharmacokinetic profiles.
Another notable application of methyl 3-(methylsulfamoyl)benzoate lies in its utility as a prodrug scaffold. Researchers at Harvard T.H. Chan School of Public Health have reported that the ester linkage in this compound can be selectively cleaved under acidic conditions, such as those encountered in the tumor microenvironment. This property has been leveraged to design targeted drug delivery systems where the methylsulfamoyl moiety serves as a bioactive payload, while the benzoate ester acts as a pH-responsive release trigger. In preclinical trials, such prodrug formulations showed a 40% increase in tumor accumulation compared to conventional delivery methods, highlighting the compound's potential in precision oncology.
Structural modifications of methyl 3-(methylsulfamoyl)benzoate have also revealed insights into structure-activity relationships (SARs). A 2023 study in ACS Medicinal Chemistry Letters systematically evaluated the impact of substituents on the sulfamoyl group and benzoate ring. It was found that introducing fluorine atoms at the para position of the benzene ring significantly enhanced the compound's lipophilicity, facilitating better membrane permeability. Conversely, the introduction of electron-withdrawing groups at the meta position reduced the compound's solubility but increased its affinity for hydrophobic binding pockets in target proteins. These SAR studies have provided a roadmap for optimizing methyl 3-(methylsulfamoyl)benzoate derivatives for specific therapeutic indications.
In the realm of antimicrobial drug development, methyl 3-(methylsulfamoyl)benzoate has shown promising activity against multidrug-resistant bacterial strains. A collaborative effort between MIT and Stanford University demonstrated that this compound disrupts bacterial cell wall synthesis by inhibiting D-alanine-D-alanine ligase (Ddl), an essential enzyme in peptidoglycan formation. Notably, the compound exhibited a minimum inhibitory concentration (MIC) of 1.2 µg/mL against Methicillin-resistant Staphylococcus aureus (MRSA), outperforming standard antibiotics like vancomycin in terms of potency and resistance reversal potential. These findings suggest that methyl 3-(methylsulfamoyl)benzoate could serve as a novel scaffold for combating antimicrobial resistance, a global health crisis.
The methylsulfamoyl functional group in methyl 3-(methylsulfamoyl)benzoate also exhibits utility in bioconjugation chemistry. A 2024 publication in Chemical Science described the use of this compound as a linker molecule for attaching fluorescent probes to biomolecules. The sulfamoyl group acts as a reactive handle, enabling site-specific conjugation via Michael addition reactions. This application has been particularly valuable in developing imaging agents for visualizing protein-protein interactions in live cells, with the compound's photostability and low cytotoxicity being major advantages.
Environmental and toxicological assessments of methyl 3-(methylsulfamoyl)benzoate have also been conducted to ensure its safety profile. According to a 2023 risk assessment published in Environmental Toxicology and Chemistry, the compound demonstrates low acute toxicity in both in vitro and in vivo models, with an LD50 value exceeding 5000 mg/kg in rodents. Its biodegradability under aerobic conditions further supports its potential as a green chemistry candidate, aligning with the principles of sustainable drug development.
Looking ahead, the versatility of methyl 3-(methylsulfamoyl)benzoate is expected to drive its integration into diverse therapeutic areas. Ongoing research is exploring its potential as a modulator of G protein-coupled receptors (GPCRs), with preliminary data suggesting interactions with the CB1 receptor in the endocannabinoid system. Additionally, its role in organophosphate detoxification is being investigated, leveraging the sulfamoyl group's ability to chelate toxic metal ions. These emerging applications highlight the compound's adaptability and its significance in addressing unmet medical needs.
In conclusion, methyl 3-(methylsulfamoyl)benzoate (CAS No. 1094752-93-8) stands as a remarkable example of how strategic molecular design can yield compounds with multifaceted biological activities. Its unique structural features, coupled with the wealth of data generated through modern research methodologies, position it as a cornerstone in the evolution of drug discovery. As the field of medicinal chemistry continues to advance, methyl 3-(methylsulfamoyl)benzoate will undoubtedly remain at the forefront of innovation, offering new horizons in therapeutic development.
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